isoG Nucleoside-1

Description

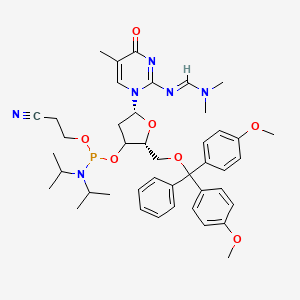

IsoGuanosine (isoG) is a structural isomer of guanosine (G), characterized by a minor translocation of functional groups: the C2 carbonyl and C6 amino groups in guanosine are swapped in isoG (C6 carbonyl and C2 amino) . This subtle structural change confers distinct physicochemical and biological properties, enabling isoG to self-assemble into supramolecular structures such as quartets and decamers via π-π stacking, hydrogen bonding, and cation coordination . IsoG was first synthesized in 1897 by Emil Fischer and has since been explored for applications in synthetic biology, diagnostics, ionophores, and cancer therapeutics .

Key structural and functional attributes of isoG include:

- Base Pairing: IsoG pairs with isocytosine (isoC) in artificial genetic systems, forming an orthogonal base pair distinct from natural A-T and G-C pairs .

- Supramolecular Assembly: Unlike guanosine, which forms G-quadruplexes, isoG assembles into unique architectures (e.g., cation-templated decamers) under physiological conditions .

- Tautomerism: IsoG exhibits tautomeric shifts that can lead to mispairing with thymine (T), a challenge addressed by chemical modifications like 2-thiothymidine (2-thioT) .

Properties

Molecular Formula |

C43H55N6O7P |

|---|---|

Molecular Weight |

798.9 g/mol |

IUPAC Name |

N'-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-4-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C43H55N6O7P/c1-30(2)49(31(3)4)57(54-25-13-24-44)56-38-26-40(48-27-32(5)41(50)46-42(48)45-29-47(6)7)55-39(38)28-53-43(33-14-11-10-12-15-33,34-16-20-36(51-8)21-17-34)35-18-22-37(52-9)23-19-35/h10-12,14-23,27,29-31,38-40H,13,25-26,28H2,1-9H3/b45-29+/t38?,39-,40-,57?/m1/s1 |

InChI Key |

LWKGWKLOYHBMTN-SKIDPXCXSA-N |

Isomeric SMILES |

CC1=CN(C(=NC1=O)/N=C/N(C)C)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC1=CN(C(=NC1=O)N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Preparation Methods

Table 1. Comparative Analysis of this compound Synthesis Methods

Applications in Medicinal Chemistry and Materials

Antiviral and Anticancer Agents

IsoG derivatives exhibit antiviral activity against dengue and HIV. For example:

Functional Materials

IsoG’s hydrogen-bonding network enables gel formation and ionophore applications. Source highlights its use in self-assembling nanomaterials for drug delivery.

Chemical Reactions Analysis

Key Synthetic Pathways

1.1 Diazotization and Deamination

-

Reaction : 2-NH₂ group diazotization using sodium nitrate (NaNO₂) in acetic acid/water (55°C, 10 min) yields hypoxanthine analog h-isoG with 76% efficiency .

-

Mechanism : Acid-catalyzed Sₙ1 cleavage generates an oxocarbenium ion intermediate, followed by nucleophilic attack .

1.2 Protection Strategies

-

Amino Protection : N,N-Dimethylformamide dimethyl acetal in methanol (RT, 12 h) protects the 2-amino group of h-isoG .

-

Oxo Protection : Diphenylcarbamoyl chloride in pyridine (RT, 1 h) shields the 2-oxo group, improving oligonucleotide coupling yields (76%) .

1.3 Barton–McCombie Deoxygenation

-

Procedure : Thiocarbamate 21 undergoes radical reduction with tributylstannane and AIBN, yielding 3′-deoxy-isoG nucleoside 22 (69% yield) .

1.4 Alternative Routes

Protection and Deprotection Reactions

Hydrolytic Sensitivity

-

Depurination : Occurs via acid-catalyzed Sₙ1 mechanism (t₁/₂ ≈ 730 years for purines) .

-

Base Deamination : Alkylation at N3 accelerates cytosine deamination 4000-fold .

Oxidative Damage

-

γ-Ray radiolysis generates 2′-deoxyisoguanosine (isoGd) in trace amounts, except under Fe²⁺/EDTA or Cu⁺ conditions .

-

Detected in vivo (e.g., mouse liver RNA) via UPLC-MS, challenging traditional oxidation hypotheses .

Unique Reactivity in Spirocyclic Formation

Scientific Research Applications

Base Pairing in Nucleic Acids

IsoG can form non-natural base pairs with 5-methylisocytosine, which has been utilized in polymerase chain reaction (PCR) amplification. This pairing enhances the specificity and reduces background noise in diagnostic assays, making it valuable for genetic testing and research applications . The incorporation of isoG into nucleic acids allows for the development of novel probes and biosensors, which can detect specific DNA sequences with high fidelity.

Genetic Engineering

The unique properties of isoG have led to its use in genetic engineering techniques. IsoG-containing nucleic acids can be employed to study template-directed nucleic acid synthesis and translation processes, contributing to a better understanding of fundamental biological mechanisms . Additionally, isoG's ability to mispair with other bases can be exploited to investigate error rates in DNA replication and repair mechanisms.

Anticancer Research

Recent studies have indicated that isoG may play a role in cancer treatment. Its derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines, showing promising results . IsoG's ability to form stable complexes with metal ions also opens avenues for developing targeted drug delivery systems that can enhance the efficacy of anticancer agents.

Drug Development

IsoG has been investigated as a potential scaffold for drug design due to its structural similarity to natural nucleosides. Modifications of isoG can lead to compounds with improved pharmacological profiles, including enhanced selectivity and reduced toxicity . The ongoing research into isoG derivatives may yield new therapeutic agents for treating diseases beyond cancer.

Self-Assembly Properties

IsoG exhibits remarkable self-assembly capabilities, forming supramolecular structures in the presence of various cations. These structures include tetramers and decamers, which can be utilized in the design of functional materials such as ionophores and hydrogels . The ability of isoG to self-assemble into ordered structures makes it a candidate for applications in nanotechnology and materials science.

Gel Formation

IsoG's gel-forming abilities have been explored for use in drug delivery systems and tissue engineering. Gels formed from isoG can provide controlled release of therapeutic agents, improving treatment outcomes while minimizing side effects . The tunable properties of these gels allow for customization based on specific therapeutic needs.

Case Studies

Mechanism of Action

The mechanism of action of IsoG Nucleoside-1 involves its ability to form various supramolecular structures through hydrogen bonding and cation-templated assembly . These structures can interact with molecular targets such as proteins and nucleic acids, leading to various biological effects . For example, the formation of G-quadruplex structures can inhibit telomerase activity, which is crucial for the proliferation of cancer cells .

Comparison with Similar Compounds

isoG vs. isoC (Isocytidine)

Key Findings :

isoG vs. 2-Thiothymidine (2-thioT)

Key Findings :

isoG vs. 1-Methyl-isoG (Doridosine)

Key Findings :

Other Modified isoG Analogs

- 6-Substituted isoG : Synthesized for antitumor studies; activity correlates with substituent electronegativity .

Q & A

Q. What are the established synthetic pathways for isoG Nucleoside-1, and how can researchers optimize yield and purity?

this compound synthesis often employs cross-coupling reactions. A key method involves the Suzuki reaction between 4-iodo-1-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)-1H-imidazole and boronic acid derivatives using palladium catalysts (e.g., Pd(PPh₃)₄) under mild conditions, achieving ~80% yield . Optimization strategies include:

- Catalyst tuning : Testing Pd ligands (e.g., Buchwald-Hartwig catalysts) to reduce side reactions.

- Protecting groups : Using benzyl groups for ribose hydroxyl protection to prevent undesired glycosidic bond cleavage.

- Purification : Combining column chromatography (silica gel) with recrystallization for high-purity isolation.

Q. How can researchers validate the structural integrity of this compound derivatives?

Structural validation requires multi-technique approaches:

- NMR spectroscopy : ¹H/¹³C NMR to confirm base-sugar linkage and regiochemistry (e.g., distinguishing isoG from guanosine via C2/C6 substituent shifts) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and detect synthetic byproducts.

- X-ray crystallography : Resolving crystal structures to assess hydrogen-bonding patterns and supramolecular stacking .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound's reported biological roles, such as its presence in mammalian systems?

Discrepancies in isoG detection (e.g., in human cancerous tissues vs. healthy cells) require:

- Comparative genomic analysis : Using LC-MS/MS to quantify isoG in tissue samples while controlling for oxidative DNA damage artifacts .

- Isotopic labeling : Tracing isoG incorporation via ¹⁵N/¹³C-labeled precursors in cell cultures.

- CRISPR-based models : Knocking out putative isoG-metabolizing enzymes (e.g., nucleoside phosphorylases) to study endogenous synthesis pathways.

Q. How can researchers design experiments to probe this compound's supramolecular assembly mechanisms in cation-rich environments?

To study cation-templated self-assembly (e.g., K⁺-stabilized quartets):

- Circular dichroism (CD) : Monitor chiral stacking transitions under varying cation concentrations .

- TEM/AFM imaging : Visualize nanostructure formation (e.g., G-wires) in real-time.

- Molecular dynamics simulations : Model isoG-cation interactions using software like GROMACS, comparing predictions with experimental data .

Q. What methodologies resolve conflicting data on this compound's therapeutic potential, particularly in cancer?

To reconcile in vitro vs. in vivo efficacy disparities:

- Dose-response assays : Test isoG analogs (e.g., fleximer derivatives) across cancer cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity .

- Pharmacokinetic profiling : Assess bioavailability and metabolite stability using murine models.

- Transcriptomic analysis : RNA-seq to identify isoG-induced gene expression changes, focusing on apoptosis and DNA repair pathways .

Methodological Frameworks

How should researchers formulate a PICOT-style question for this compound's antiviral activity?

Example PICOT framework:

- Population (P) : Viral strains (e.g., influenza A).

- Intervention (I) : this compound treatment at varying IC₅₀ concentrations.

- Comparison (C) : Untreated controls or standard antivirals (e.g., oseltamivir).

- Outcome (O) : Reduction in viral replication (qPCR quantification).

- Time (T) : 48-hour post-treatment assessment. This design ensures measurable, hypothesis-driven testing .

Q. What statistical approaches are suitable for analyzing this compound's structure-activity relationships (SAR)?

Use multivariate analysis:

- Principal component analysis (PCA) : Correlate substituent electronic effects (Hammett σ values) with biological activity.

- Machine learning : Train random forest models on datasets of isoG analogs to predict binding affinity to targets like DNA polymerases .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Detailed Supplementary Materials : Provide step-by-step procedures, including reaction temperatures, solvent grades, and purification thresholds.

- Reference standards : Use commercially available isoG (e.g., Sigma-Aldrich) for NMR/MS calibration.

- Independent validation : Collaborate with third-party labs to replicate key steps (e.g., Suzuki coupling) .

Q. What ethical frameworks apply to this compound studies involving animal models?

Adhere to the 3Rs principle (Replacement, Reduction, Refinement):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.